L-METHIONINE METHYLSULFONIUM IODIDE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

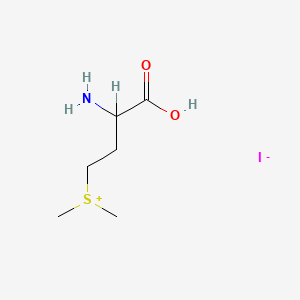

(3-amino-3-carboxypropyl)-dimethylsulfanium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S.HI/c1-10(2)4-3-5(7)6(8)9;/h5H,3-4,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDARUPBTIEXOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](C)CCC(C(=O)O)N.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14INO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34236-06-1, 2766-50-9 | |

| Record name | Sulfonium, (3-amino-3-carboxypropyl)dimethyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34236-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfonium, (3-carboxy-3-aminopropyl)dimethyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002766509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)-(3-Amino-3-carboxypropyl)dimethylsulphonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034236061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (±)-(3-amino-3-carboxypropyl)dimethylsulphonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature and Chemical Classification of L Methionine Methylsulfonium Iodide

Systematic and Common Names

The systematic name for L-Methionine methylsulfonium iodide is (3S)-3-amino-3-carboxypropylsulfonium iodide. nih.gov It is also known by several common names, including S-Methyl-L-methionine iodide and Vitamin U iodide. fda.gov The term "Vitamin U" is a historical name and is not formally recognized as a vitamin.

| Nomenclature Type | Name |

| Systematic Name | (3S)-3-amino-3-carboxypropylsulfonium iodide |

| Common Name | S-Methyl-L-methionine iodide |

| Common Name | This compound |

| Historical Name | Vitamin U iodide |

Chemical Formula and Molecular Weight

The chemical formula for this compound is C6H14NO2S+·I-. sapphirebioscience.com The molecular weight of the cation (S-methyl-L-methionine) is 164.25 g/mol , and the total molecular weight of the iodide salt is 291.14 g/mol . nih.govsapphirebioscience.com

| Component | Formula | Molecular Weight ( g/mol ) |

| Cation | C6H14NO2S+ | 164.25 |

| Anion (Iodide) | I- | 126.90 |

| Total Compound | C6H14INO2S | 291.14 |

Structural Isomerism and Stereochemistry

This compound exhibits stereoisomerism due to the presence of a chiral center at the alpha-carbon of the methionine backbone. The "L" designation indicates that it is the naturally occurring enantiomer. The sulfur atom in the sulfonium (B1226848) group is also a stereocenter. The (3S) designation in the systematic name specifies the absolute configuration at the alpha-carbon. nih.gov The stereochemistry is crucial for its biological activity, as is the case with many biologically active molecules. For instance, only one of the four optical isomers of methionine sulfoximine (B86345), a related compound, induces convulsions and inhibits glutamine synthetase. nih.gov

Classification as a Sulfonium Compound

This compound is classified as a sulfonium compound. This classification is based on the positively charged sulfur atom, which is bonded to three organic substituents. The sulfonium cation, S-methyl-L-methionine, is the conjugate acid of S-methyl-L-methioninate. nih.gov

S-Adenosylmethionine (SAM or SAMe) is another vital sulfonium compound derived from methionine and adenosine (B11128) triphosphate (ATP). wikipedia.org SAM is a primary methyl group donor in a vast number of metabolic reactions, including the methylation of DNA, proteins, and lipids. wikipedia.orgnih.gov Both this compound and SAM contain a reactive methylsulfonium group, making them effective methyl donors. However, SAM is a more complex molecule with a broader range of biochemical functions. The administration of methionine can increase the levels of SAM in the brain. nih.gov

This compound is distinct from other methionine derivatives, such as L-methionine sulfoxide (B87167) and L-methionine sulfone, which are oxidation products of methionine. tlcstandards.com Unlike these oxidized forms, this compound retains a positively charged sulfur atom, which is key to its role as a methyl donor. Other derivatives include N-acetylmethionine and various esters of methionine, which are modified at the amino or carboxyl groups, respectively. lookchem.com These modifications alter the chemical properties and biological activities of the parent amino acid.

Historical Context of Discovery and Characterization

Methionine itself was first isolated in 1921 by John Howard Mueller. wikipedia.org The synthesis of methionine-methylsulfonium salts, including the iodide form, was later described in chemical literature. One method involves the reaction of methionine with methyl iodide in an aqueous solution. google.com The term "Vitamin U" was introduced in the mid-20th century to describe a substance found in cabbage juice that was believed to have beneficial effects on the gastrointestinal tract. This substance was later identified as S-methylmethionine. While the term "vitamin" is a misnomer, as it is not an essential nutrient required by the body, the name has persisted in some contexts.

Biosynthesis and Metabolic Pathways Involving L Methionine Methylsulfonium Iodide

Precursor Role in S-Methylmethionine (SMM) Synthesis

The biosynthesis of S-Methylmethionine is a crucial metabolic step in all flowering plants. nih.gov It is synthesized from L-methionine, with S-adenosylmethionine serving as the methyl group donor. wikipedia.org This process establishes SMM as a key intermediate in biosynthetic pathways. wikipedia.org

The synthesis of SMM is catalyzed by the enzyme Methionine S-methyltransferase (MMT). wikipedia.orgwikipedia.org This enzyme facilitates the transfer of a methyl group from a donor molecule to L-methionine, resulting in the formation of S-Methylmethionine. wikipedia.orgnih.gov MMT is a key enzyme in the production of sulfonium (B1226848) compounds and has been identified and cloned from various plants, including Arabidopsis, maize, and wheat. nih.govnih.gov The enzyme is specific for L-methionine as its substrate. oup.com

Table 1: Methionine S-methyltransferase (MMT) Activity

| Substrates | Enzyme | Products |

|---|

S-adenosylmethionine (SAM) is a common cosubstrate that is critically involved in methyl group transfer reactions. wikipedia.org In the biosynthesis of SMM, SAM serves as the essential methyl donor. wikipedia.orgwikipedia.org The enzyme MMT catalyzes the transfer of the methyl group from SAM to the sulfur atom of L-methionine. wikipedia.org This reaction yields S-Methylmethionine and S-adenosylhomocysteine (SAH) as products. wikipedia.orgnih.gov SAM's role is central to cellular biochemistry, participating in over 40 known methyl transfer reactions to substrates like nucleic acids, proteins, and lipids. wikipedia.orgamsbio.com The availability of SAM can influence the rate of SMM synthesis and is integral to the regulation of methylation pathways. nih.govnih.gov

Interconversion with Methionine (SMM Cycle)

In plants, S-Methylmethionine is not only synthesized from methionine but can also be converted back to it, forming a metabolic loop known as the S-Methylmethionine (SMM) cycle. nih.govoup.comnih.gov This cycle involves the synthesis of SMM from methionine and its subsequent reconversion to methionine. nih.gov The SMM cycle is considered a key mechanism for plants to manage their methionine and S-adenosylmethionine levels. nih.govnih.gov It is proposed that this cycle prevents the depletion of the free methionine pool that might result from an overproduction of S-adenosylmethionine. nih.gov Radiotracer studies have demonstrated that the SMM cycle operates throughout the plant, including in leaves, roots, and seeds. nih.gov

The conversion of SMM back to methionine is catalyzed by the enzyme Homocysteine S-methyltransferase (HMT). nih.govresearchgate.net This enzyme facilitates the transfer of a methyl group from SMM to homocysteine, which results in the formation of two molecules of methionine. researchgate.netwikipedia.org HMTs are crucial for regenerating methionine and are found throughout the plant, with different genes encoding enzymes that have distinct properties and expression patterns. nih.gov The concurrent activity of MMT and HMT establishes the SMM cycle. nih.gov

Table 2: The S-Methylmethionine (SMM) Cycle

| Step | Reaction | Enzyme | Significance |

|---|---|---|---|

| Synthesis | L-methionine + S-adenosylmethionine → S-Methylmethionine + S-adenosylhomocysteine | Methionine S-methyltransferase (MMT) | Produces SMM for transport and storage. |

| Regeneration | S-Methylmethionine + L-homocysteine → 2 L-methionine | Homocysteine S-methyltransferase (HMT) | Regenerates methionine from SMM. |

Connections to Nitrogen Metabolism in Plants

The metabolism of S-Methylmethionine is also closely linked to nitrogen metabolism in plants. nih.gov Research has demonstrated that altering the phloem transport of SMM not only affects sulfur metabolism but also influences nitrogen assimilation and translocation. nih.govnih.gov An increased phloem loading of SMM has been associated with changes in nitrogen assimilation in both roots and leaves, leading to an increased transport of amino acids to sink tissues. nih.govresearchgate.net This interplay between SMM transport and nitrogen metabolism can ultimately impact plant growth, seed number, and the protein content of seeds. nih.govnih.gov These findings suggest that SMM is a key molecule in coordinating the transport and partitioning of both sulfur and nitrogen, two essential nutrients for plant development. nih.gov

Biosynthetic Origin of Dimethylsulfoniopropionate (DMSP) from SMM

Dimethylsulfoniopropionate (DMSP) is a significant organosulfur compound found in many marine algae and salt-tolerant flowering plants, where it functions as an osmoprotectant and antioxidant. nih.govannualreviews.org It is also the primary precursor for the climate-active gas dimethylsulfide (DMS). nih.govspringernature.com One of the established biosynthetic routes to DMSP, known as the methylation pathway, proceeds through SMM as a crucial intermediate. annualreviews.orgasm.org This pathway is prominent in certain angiosperms and bacteria. annualreviews.orguea.ac.uk

The conversion of SMM to DMSP involves a series of enzymatic reactions that can vary between different organisms. annualreviews.org

Key Intermediates and Enzymatic Reactions:

In the salt marsh cordgrass Spartina alterniflora, the pathway from SMM to DMSP has been shown to involve the following steps and intermediates: nih.govnih.gov

Decarboxylation of SMM: S-methylmethionine is first decarboxylated to produce 3-dimethylsulfoniopropylamine (DMSP-amine). This reaction is catalyzed by the enzyme SMM decarboxylase (SDC). nih.gov

Oxidation of DMSP-amine: DMSP-amine is then oxidized to form 3-dimethylsulfoniopropionaldehyde (DMSP-ald). This step is carried out by the enzyme DMSP-amine oxidase (DOX). nih.gov

Oxidation to DMSP: Finally, DMSP-ald is oxidized to yield DMSP. Enzymes capable of this final conversion are widespread in flowering plants. nih.gov

In contrast, the pathway in the dicot Wollastonia biflora (sea daisy) also proceeds via SMM but does not involve DMSP-amine as a free intermediate. nih.govnih.gov In this plant, SMM is converted to DMSP-ald, likely through a transamination and decarboxylation mechanism, before being oxidized to DMSP. annualreviews.orgnih.gov

The initial step of the methylation pathway, the conversion of methionine to SMM, is catalyzed by specific S-methyltransferases. In bacteria, enzymes such as MmtN and BurB have been identified to perform this function. asm.orgnih.gov

Organismal Context:

The methylation pathway for DMSP biosynthesis has been identified in various organisms:

Angiosperms: Notably in salt-tolerant plants like Spartina alterniflora (Gramineae) and Wollastonia biflora (Compositae). nih.govresearchgate.net The differences in their pathways suggest that DMSP synthesis may have evolved independently in these plant families. nih.govnih.gov

Bacteria: A range of marine bacteria, including Actinobacteria and certain Proteobacteria, utilize the methylation pathway to produce DMSP. uea.ac.uknih.gov The discovery of the mmtN gene, which codes for a methionine S-methyltransferase, was a key step in confirming this pathway in bacteria. uea.ac.uk

Table 1: Key Enzymes and Intermediates in DMSP Biosynthesis from SMM

| Step | Intermediate | Enzyme | Organism Example |

|---|---|---|---|

| Methionine → SMM | S-methylmethionine (SMM) | Methionine S-methyltransferase (e.g., MmtN, BurB) | Bacteria, Plants |

| SMM → DMSP-amine | 3-dimethylsulfoniopropylamine | SMM decarboxylase (SDC) | Spartina alterniflora |

| DMSP-amine → DMSP-ald | 3-dimethylsulfoniopropionaldehyde | DMSP-amine oxidase (DOX) | Spartina alterniflora |

| SMM → DMSP-ald | 3-dimethylsulfoniopropionaldehyde | Transaminase/Decarboxylase (proposed) | Wollastonia biflora |

| DMSP-ald → DMSP | Dimethylsulfoniopropionate (DMSP) | DMSP-aldehyde dehydrogenase | Angiosperms |

Pathways in Bacterial Methionine Biosynthesis

While SMM is a product of methionine, it can also serve as a source for methionine synthesis in certain bacteria, highlighting its role in sulfur metabolism and salvage pathways. asm.org Methionine is an essential amino acid required for protein synthesis and as a precursor for S-adenosyl methionine (SAM), a universal methyl group donor. nih.govresearchgate.net

Role of SMM in Methionine Synthesis:

In organisms like Escherichia coli, SMM can be utilized for methionine biosynthesis. asm.org This is particularly relevant as SMM is abundant in many plants, providing an external source of methionine for bacteria. asm.org The process involves the transfer of a methyl group from SMM to homocysteine, which results in the formation of two molecules of methionine. asm.org

This reaction is catalyzed by a specific methyltransferase. In E. coli, the YagD protein has been identified as a homocysteine S-methyltransferase that can use SMM as a methyl donor. asm.org This constitutes a third pathway for methionine synthesis in E. coli, alongside the cobalamin-dependent (MetH) and cobalamin-independent (MetE) methionine synthases that use N5-methyl-tetrahydrofolate as the methyl donor. asm.orgresearchgate.net

Salvage Pathways:

The utilization of SMM for methionine synthesis can be considered a part of a salvage pathway. Methionine salvage pathways are crucial for regenerating methionine from metabolic byproducts, such as methylthioadenosine (MTA), which is produced during polyamine synthesis. nih.govnih.govreactome.org While the canonical methionine salvage pathway starts from MTA, the ability of bacteria to use environmental SMM to synthesize methionine demonstrates their metabolic flexibility in acquiring this essential amino acid. asm.orgnih.gov

Genetic Regulation:

The genes involved in the utilization of SMM in E. coli are part of the methionine regulon, meaning their expression is controlled by the intracellular concentration of methionine. asm.org The genes ykfD (proposed as mmuP, an SMM transporter) and yagD (proposed as mmuM, the methyltransferase) are repressed when methionine levels are high. asm.org This regulation ensures that the bacterium only expends energy to acquire and convert SMM when its internal methionine supply is low. asm.org This control is mediated by the MetJ repressor protein, which is a key regulator of the methionine biosynthetic pathway in E. coli. asm.orgbiorxiv.org

Table 2: Genes in E. coli Involved in S-Methylmethionine Utilization

| Gene (Proposed Name) | Protein Product | Function | Regulation |

|---|---|---|---|

| ykfD (mmuP) | SMM transporter | Uptake of S-methylmethionine | Repressed by high methionine levels |

| yagD (mmuM) | Homocysteine S-methyltransferase | Catalyzes the transfer of a methyl group from SMM to homocysteine, yielding two molecules of methionine. | Repressed by high methionine levels |

Synthetic Methodologies and Chemical Synthesis of L Methionine Methylsulfonium Iodide

Laboratory Synthesis Procedures

Several key methods for the laboratory synthesis of methionine methylsulfonium salts have been reported in scientific literature. These approaches primarily differ in the choice of the methylating agent and the solvent system employed.

A common and direct method for preparing L-Methionine Methylsulfonium Iodide involves the reaction of L-methionine with methyl iodide. google.com This SN2 reaction targets the nucleophilic sulfur atom of the methionine side chain. The synthesis is typically carried out in a solution of acetic and formic acid. google.com While this method is suitable for small-scale synthesis, it may not be ideal for large-scale production or as a precursor for other sulfonium (B1226848) salts. google.com Methyl bromide can also be used in a similar fashion to produce the corresponding bromide salt. google.com

Dimethyl sulfate ((CH₃)₂SO₄) is a potent and cost-effective methylating agent used in organic synthesis. google.comwikipedia.org It can be employed to synthesize methionine methylsulfonium salts by reacting it with methionine in an aqueous solution. google.com This reaction yields the corresponding methosulfate salt. google.com Like other strong alkylating agents, dimethyl sulfate is toxic, and appropriate safety precautions are necessary when handling it. wikipedia.org The high reactivity and low cost of dimethyl sulfate make it a preferred agent for industrial applications compared to other methylating agents. wikipedia.org

Another reported synthetic route involves the reaction of methionine with methanol and sulfuric acid. google.com This process leads to the formation of methionine methylsulfonium hydrogen sulfate. google.com A patent describes a procedure where a mixture of methionine, methanol, and 20 N sulfuric acid is heated under reflux for 30 minutes to produce the desired sulfonium salt. google.com

Table 1: Comparison of Laboratory Synthesis Methods This table is interactive. You can sort and filter the data.

| Method | Methylating Agent | Co-reactant(s) | Solvent/Medium | Product Salt | Reference |

|---|---|---|---|---|---|

| Method 1 | Methyl Iodide / Methyl Bromide | L-Methionine | Acetic and Formic Acid | Iodide / Bromide | google.com |

| Method 2 | Dimethylsulfate | L-Methionine | Aqueous Solution | Methosulfate | google.com |

| Method 3 | Methanol | L-Methionine, Sulfuric Acid | Sulfuric Acid | Hydrogen Sulfate | google.com |

Chiral Purity Considerations in Synthesis

Maintaining the chiral integrity of the starting material, L-methionine, is a critical aspect of the synthesis. The α-carbon of L-methionine is a chiral center, and its configuration must be preserved to yield the biologically relevant L-isomer of the methylsulfonium salt.

Furthermore, the methylation of the sulfur atom creates a new stereocenter at the sulfonium ion. This results in the possibility of two diastereomers: (S,S) and (R,S), referring to the configuration at the sulfur and α-carbon, respectively. In analogous biological molecules like S-adenosyl-L-methionine (AdoMet), it is known that only one diastereomer, the (S,S) form, is typically biologically active. researchgate.net The inactive form can be generated through racemization under certain conditions. researchgate.net Therefore, synthetic methods must be carefully controlled to favor the formation of the desired diastereomer.

The enantiomeric and diastereomeric purity of the final product must be verified using analytical techniques. Methods such as high-performance liquid chromatography (HPLC) with chiral stationary phases and gas chromatography (GC) on chiral columns are employed to separate and quantify the different stereoisomers, ensuring the quality of the synthesized this compound. cat-online.comrsc.org

Isolation and Purification Techniques

Following the chemical synthesis, the target compound must be isolated from the reaction mixture, which may contain unreacted starting materials, byproducts, and salts. Ion exchange chromatography is a particularly effective method for this purification.

Ion exchange resin methods are widely used for the purification of amino acids and their derivatives. diaion.comgoogle.com For the isolation of this compound, a strongly acidic cation exchange resin is particularly effective. google.com The positively charged methylsulfonium cation is completely adsorbed by the resin, while co-existing anions and neutral impurities pass through and are washed away. google.com

The general procedure involves the following steps:

Adsorption: The crude reaction mixture is diluted and passed through a column packed with a strongly acidic cation exchange resin (e.g., Amberlite IR-120 or Dowex-50 in H-form). google.com The L-Methionine Methylsulfonium cation binds to the resin.

Washing: The resin is thoroughly washed with water to remove any remaining impurities. google.com

Elution: The purified L-Methionine Methylsulfonium cation is then eluted from the resin using a basic solution, such as aqueous ammonia (B1221849) or sodium hydroxide. google.comdiaion.com This step displaces the bound cation, releasing it into the eluate.

Conversion and Isolation: The resulting solution of the methionine-methylsulfonium base can then be neutralized with the desired acid (e.g., hydriodic acid for the iodide salt) and concentrated to crystallize the final, purified product. google.com

This technique allows for the efficient separation and purification of the target compound, yielding a product of high purity. google.comresearchgate.net

Precipitation and Crystallization Techniques

The isolation and purification of this compound from the reaction mixture are critical steps that heavily influence the final product's purity and crystalline form. Precipitation and crystallization are the most common techniques employed for this purpose.

The general approach involves concentrating the aqueous solution of the crude product under reduced pressure. This process increases the solute concentration to a point of supersaturation, which is a prerequisite for crystallization to occur. The temperature during concentration is typically controlled to prevent thermal degradation of the compound. For instance, a temperature of 50°C has been utilized in the synthesis of related methionine methylsulfonium salts.

Following concentration, the induction of crystallization can be facilitated by the addition of a miscible non-solvent or anti-solvent. In the case of this compound and its analogues, methanol has been effectively used as a wash for the isolated crystals, indicating its utility in removing impurities while having low solubility for the product itself. The resulting crystalline solid is then typically separated from the mother liquor by filtration.

To obtain a high-purity product, the crude crystals may be subjected to recrystallization. This involves dissolving the crystals in a suitable solvent, followed by a controlled crystallization process. The choice of solvent is critical; it should readily dissolve the compound at an elevated temperature but have significantly lower solubility at reduced temperatures to ensure a high recovery yield. The slow cooling of the saturated solution is a common practice to encourage the formation of well-defined, larger crystals, which generally have higher purity than rapidly formed small crystals. The final crystalline product is typically washed with a small amount of a cold solvent to remove any residual impurities adhering to the crystal surface and then dried under vacuum.

| Parameter | Description | Typical Conditions |

| Concentration | Removal of solvent from the reaction mixture to achieve supersaturation. | Carried out under reduced pressure at a controlled temperature (e.g., 50°C). |

| Crystallization Induction | Initiation of crystal formation from the supersaturated solution. | Can be spontaneous upon cooling or induced by the addition of an anti-solvent. |

| Washing | Removal of impurities from the surface of the isolated crystals. | Methanol is a commonly used solvent for washing methionine methylsulfonium salts. |

| Filtration | Separation of the solid crystalline product from the liquid mother liquor. | Standard laboratory filtration techniques are employed. |

| Drying | Removal of residual solvent from the final product. | Typically performed under vacuum to avoid thermal decomposition. |

Comparison of Synthetic Routes

Several synthetic routes can be employed to produce this compound. The most prominent methods include the direct methylation of L-methionine and the ion exchange from other L-methionine methylsulfonium salts.

Direct Methylation with Methyl Iodide:

This is the most direct route to this compound. It involves the reaction of L-methionine with methyl iodide. The sulfur atom in the methionine side chain acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide, resulting in the formation of the sulfonium salt. This reaction can be carried out in various solvents, including aqueous solutions or mixtures of acetic and formic acid. This method is considered suitable for small-scale laboratory syntheses.

Synthesis from Other Methylsulfonium Salts:

An alternative approach involves the synthesis of a different L-methionine methylsulfonium salt, such as the methosulfate or hydrogen sulfate, followed by conversion to the iodide salt. For example, L-methionine can be reacted with dimethyl sulfate to yield L-methionine methylsulfonium methosulfate. This intermediate can then be converted to the iodide salt, although the process can be complex and may involve multiple steps, such as reaction with a barium salt followed by purification. Another starting point is the reaction of L-methionine with methanol in the presence of sulfuric acid to form L-methionine methylsulfonium hydrogen sulfate.

The conversion of these other sulfonium salts to the iodide form often involves ion exchange chromatography. The crude sulfonium salt solution is passed through an ion exchange resin to isolate the L-methionine methylsulfonium cation. Subsequently, the desired iodide anion is introduced by eluting with a solution containing iodide ions or by treating the eluted base with hydroiodic acid. While this method offers versatility in producing various sulfonium salts, it can be more laborious and less direct than the methylation with methyl iodide for the specific synthesis of the iodide salt.

Below is a comparative table summarizing the key aspects of these synthetic routes:

| Feature | Direct Methylation with Methyl Iodide | Synthesis via Other Sulfonium Salts (e.g., Methosulfate) |

| Starting Materials | L-Methionine, Methyl Iodide | L-Methionine, Dimethyl Sulfate (or Methanol/Sulfuric Acid), Iodide Source |

| Reaction Steps | Typically a single step reaction. | Multi-step process involving initial salt formation and subsequent conversion. |

| Complexity | Relatively straightforward, suitable for smaller scale. | More complex, involving potentially difficult separations (e.g., barium sulfate filtration). |

| Scalability | May be less suitable for large-scale production. | Potentially more adaptable for large-scale production of various salts, but the conversion to iodide adds complexity. |

| Reagent Handling | Methyl iodide is a toxic and volatile reagent requiring careful handling. | Dimethyl sulfate is also toxic and must be handled with care. |

| Purification | Crystallization from the reaction mixture. | May require ion exchange chromatography in addition to crystallization. |

Analytical Methodologies for L Methionine Methylsulfonium Iodide Research

Chromatographic Techniques

Chromatographic methods are fundamental in separating L-Methionine Methylsulfonium Iodide from other components in a mixture, allowing for its precise identification and quantification.

Paper Chromatography (PC)

Paper chromatography (PC) serves as a basic and effective method for the separation and identification of amino acids and their derivatives, including this compound. researchgate.net This technique relies on the partitioning of the analyte between a stationary phase (the paper) and a mobile phase (a solvent system). While specific detailed research findings on PC for this compound are not extensively documented in recent literature, the principles of amino acid separation by PC are well-established. Generally, a solvent system such as n-butanol, acetic acid, and water is used to develop the chromatogram. reachdevices.com The position of the separated compound is then visualized using a staining reagent like ninhydrin (B49086), which reacts with the amino group to produce a colored spot. reachdevices.com The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is characteristic for a given compound under specific conditions and can be used for its identification.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a widely used technique for the analysis of vitamins and amino acids due to its simplicity, speed, and cost-effectiveness. tandfonline.comnih.gov Similar to PC, TLC separates compounds based on their differential partitioning between a stationary phase coated on a plate (e.g., silica (B1680970) gel, cellulose, or alumina) and a mobile phase. reachdevices.comtandfonline.com

For the analysis of methionine and its derivatives, various TLC systems have been employed. For instance, studies on the separation of amino acids on silica gel plates have utilized a mobile phase of n-butanol:acetic acid:water (3:1:1 by volume). reachdevices.com After development, the plates are typically sprayed with a ninhydrin solution to visualize the separated amino acid spots. reachdevices.com In one study, the Rf value for methionine on a silica plate with this eluent was reported to be 0.51. reachdevices.com Another study involving the incubation of mycobacteria with [35S]methionine used TLC to differentiate species based on the pattern of radioactive spots, with reported Rf values for different sulfur-containing compounds. nih.gov

Interactive Data Table: TLC Rf Values for Methionine and Related Compounds

| Compound | Stationary Phase | Mobile Phase | Rf Value | Reference |

| Methionine | Silica Gel | n-butanol:acetic acid:water (3:1:1) | 0.51 | reachdevices.com |

| Methionine | Cellulose | n-butanol:acetic acid:water (3:1:1) | 0.60 | reachdevices.com |

| Radioactive Spot B | Not Specified | Not Specified | 0.13-0.20 | nih.gov |

| Radioactive Spot C | Not Specified | Not Specified | 0.30 | nih.gov |

| Radioactive Spot D | Not Specified | Not Specified | 0.50 | nih.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the determination of this compound and related compounds, offering high resolution, sensitivity, and quantification capabilities. nih.govresearchgate.netnih.gov Various HPLC methods have been developed, often employing reversed-phase or mixed-mode chromatography. nih.govresearchgate.net

One method for the determination of vitamin U in pharmaceutical preparations involved the derivatization of the compound with o-phthalaldehyde (B127526) (OPA), followed by isocratic separation on a reversed-phase C18 column. nih.gov Detection was achieved using a fluorescence detector with excitation and emission wavelengths set at 340 and 450 nm, respectively. nih.gov This method demonstrated a linear relationship between the peak area ratio and concentration over a range of 2.5-50 µg/ml. nih.gov

Another approach utilized a mixed-mode stationary phase column (Primesep 100) for the impurity profiling of L-methionine. researchgate.netnih.govsielc.com This method separates impurities based on both reversed-phase and cationic exchange mechanisms. researchgate.netnih.gov A simple mobile phase of water, acetonitrile, and sulfuric acid was used with UV detection at 200 nm. sielc.com For the analysis of L-methionine in feed additives, an ion-exchange chromatography (IEC) method coupled with post-column derivatization with ninhydrin and visible detection has been validated. europa.eu

Interactive Data Table: HPLC Methods for Methionine and Vitamin U Analysis

| Analytical Method | Column | Mobile Phase/Eluent | Detection | Application | Reference |

| HPLC | Reversed-phase C18 | Isocratic | Fluorescence (Ex: 340 nm, Em: 450 nm) | Determination of Vitamin U in tablets and capsules | nih.gov |

| HPLC | Mixed-mode (Primesep 100) | Water, Acetonitrile, Sulfuric Acid | UV (200 nm) | Impurity profiling of L-methionine | researchgate.netnih.govsielc.com |

| IEC | Ion-exchange | Not specified | Visible (post-column derivatization with ninhydrin) | Quantification of L-methionine in feed additives | europa.eu |

| HPLC | Hydrophilic Interaction Chromatography (HILIC) | Not specified | Not specified | Purification and analysis of Vitamin U from plant samples | google.com |

Spectroscopic Methods

Spectroscopic methods are instrumental in elucidating the structural features of this compound and for its quantification.

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy can be used for the quantification of this compound, often in conjunction with separation techniques like HPLC. The UV spectrum of a compound is dependent on its electronic structure. For L-methionine, analysis can be performed at a wavelength of 200 nm. sielc.com In a study on the impurity profiling of L-methionine, HPLC with UV detection at 210 nm was submitted as a validated method. europa.eu The UV-Vis absorption spectra of DL-methionine and its metal complexes have been recorded in the region of 200-1100 nm, showing the characteristic absorption bands. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Proton NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of molecules like this compound. Proton (¹H) NMR provides detailed information about the chemical environment of hydrogen atoms within the molecule.

In studies of methionine and its derivatives, the chemical shift of the S-methyl group is a key diagnostic signal. For DL-methionine, the S-methyl peak appears around 2.12 ppm. researchgate.net Upon oxidation to methionine sulfoxide (B87167), this peak shifts downfield to approximately 2.79 ppm. researchgate.net Further substitution at the sulfur atom to form the sulfonium (B1226848) salt, as in [S-methyl-²H₃]methionine, results in a significant increase in the activation energy for methyl rotation, indicating a change in the electronic environment around the sulfur atom. illinois.edunih.gov The ¹H-NMR spectrum of pure L-methionine in D₂O has also been reported, providing reference data for its structure. researchgate.net These spectroscopic shifts and changes in molecular dynamics provide definitive evidence for the structure and transformations of methionine derivatives. researchgate.netillinois.edunih.gov

Interactive Data Table: ¹H-NMR Chemical Shifts for Methionine and Derivatives

| Compound | Functional Group | Chemical Shift (ppm) | Reference |

| DL-Methionine | S-methyl | ~2.12 | researchgate.net |

| DL-Methionine Oxidation Product (Sulfoxide) | S-methyl | ~2.79 | researchgate.net |

| Methionine Sulfoxide (reagent grade) | S-methyl | ~2.75 | researchgate.net |

| Methionine Sulfone (reagent grade) | S-methyl | ~3.15 | researchgate.net |

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands as a powerful and highly specific method for the analysis of S-Methylmethionine. This technique allows for both the identification and precise quantification of the compound in complex matrices such as plant tissues and food products. nih.govbeaconpointlabs.com

In a typical LC-MS/MS application, SMM is first separated from other components in the sample by liquid chromatography. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratio of the parent ion and its specific fragment ions are measured, providing a unique "fingerprint" for confident identification and quantification.

A stable isotope dilution assay (SIDA) using LC-MS/MS has been developed for the rapid and accurate quantification of SMM in vegetables and malt. nih.gov This method utilizes a deuterium-labeled version of SMM as an internal standard to correct for any sample loss or matrix effects during analysis, ensuring high precision. nih.gov Research using this methodology has successfully quantified SMM in various foods, revealing concentrations ranging from 2.8 mg/kg in fresh tomatoes to 176 mg/kg in celery. nih.gov Gas chromatography-mass spectrometry (GC-MS) is another valuable tool, often employed in metabolic flux analysis to quantify the enrichment of stable isotopes in metabolites derived from labeled precursors. nih.gov

| Analytical Technique | Application | Key Findings/Features | Reference |

|---|---|---|---|

| LC-MS/MS with SIDA | Quantification of SMM in vegetables and malt | Revealed SMM concentrations from 2.8 mg/kg (tomatoes) to 176 mg/kg (celery). nih.gov | nih.gov |

| GC-MS | Quantification of 13C enrichment in metabolites | Used in stable isotope labeling studies to analyze mass isotopomer distribution and infer metabolic fluxes. nih.gov | nih.gov |

Quantitative Assays

A range of quantitative assays, primarily spectrophotometric and titrimetric, are employed to determine the concentration of this compound and related compounds.

The ninhydrin test is a classical and widely used chemical assay for the detection and quantification of amino acids and other primary amines. microbenotes.comunh.edu The principle involves the reaction of ninhydrin (2,2-dihydroxyindane-1,3-dione) with the free alpha-amino group of an amino acid. microbenotes.com This reaction, upon heating, results in the formation of a deep blue or purple-colored product known as Ruhemann's purple, which can be quantified spectrophotometrically, typically at a wavelength of 570 nm. microbenotes.commdpi.com

The intensity of the color produced is directly proportional to the concentration of the amino acid in the sample. microbenotes.com For quantitative analysis, a standard curve is typically generated using known concentrations of a standard amino acid, like L-leucine or methionine itself. unh.eduresearchgate.net While the ninhydrin reagent reacts with most primary amino acids to produce the same purple dye, proline and hydroxyproline (B1673980) yield a yellow-orange product. microbenotes.com The method has been optimized by studying the effects of buffer systems, pH, organic solvents, and reaction time and temperature to enhance sensitivity and reproducibility. mdpi.comniscpr.res.in

Iodimetric titration has been applied to the analysis of sulfur-containing compounds, including methionine derivatives. The reaction between methionine and iodine is well-documented and can be subject to autoinhibition by the iodide ion formed during the reaction. nih.gov A quantitative method based on the reaction of SMM with iodine has been described. This involves the oxidation of the sulfur atom in the SMM molecule. The endpoint of the titration can be determined visually or potentiometrically. The direct reaction is rapid and can be monitored using stopped-flow techniques. nih.gov

The Folin-Ciocalteu reagent, or Folin phenol (B47542) reagent, is famously used in the Lowry protein assay for quantifying protein concentration. wikipedia.orgjournalsp.com The method is based on two reactions: the reaction of peptide bonds with copper in an alkaline solution, followed by the reduction of the phosphomolybdic-phosphotungstic acids in the Folin reagent by the copper-treated protein. journalsp.com Specifically, aromatic amino acids like tyrosine and tryptophan in the protein reduce the reagent, producing a characteristic blue color that is measured spectrophotometrically. itwreagents.com

It is crucial to note that the Folin-Ciocalteu reagent is not entirely specific to phenolic compounds or proteins. wikipedia.org It reacts with a wide range of reducing substances, including thiols, many vitamins, and certain nitrogen-containing compounds like hydroxylamine (B1172632) and guanidine. wikipedia.orgresearchgate.netnih.gov Therefore, its application measures the total reducing capacity of a sample rather than just protein nitrogen, and potential interferences from non-protein reducing agents must be considered. researchgate.netnih.gov

Enzyme assays are critical for studying the metabolic pathways involving S-Methylmethionine. SMM is a key molecule in methylation reactions, acting as a methyl group donor. nih.gov The enzymes involved in its synthesis and utilization, such as methionine S-methyltransferase and various other SAM-dependent methyltransferases, can be assayed to understand metabolic regulation. nih.govnih.gov

Enzyme activity is typically measured by monitoring the rate of substrate disappearance or product formation over time. youtube.com This can be achieved through various detection methods:

Spectrophotometry/Fluorometry: If the substrate or product absorbs light or fluoresces, its concentration can be measured directly. youtube.com Enzyme-coupled assays can also be used, where the product of the primary reaction is used as a substrate by a second enzyme that generates a colored or fluorescent product. youtube.comyoutube.com

Chromatography: Techniques like HPLC can separate the substrate from the product, allowing for their quantification. youtube.com

Radiometric Assays: Using a radiolabeled substrate allows for highly sensitive detection of product formation. youtube.com

| Assay Type | Principle | Target Molecule(s) | Detection Method |

|---|---|---|---|

| Ninhydrin Test | Reaction with primary amino groups to form a colored product (Ruhemann's purple). microbenotes.com | Amino Acids (e.g., Methionine) | Spectrophotometry (570 nm) |

| Iodimetric Procedures | Oxidation of the sulfur atom by iodine. nih.gov | S-Methylmethionine | Titration |

| Folin Phenol Reagent | Reduction of phosphomolybdic-phosphotungstic acids by reducing substances. journalsp.com | Proteins (Tyrosine, Tryptophan), other reducing compounds | Spectrophotometry (~660-765 nm) |

| Enzyme Activity Assays | Measuring the rate of substrate consumption or product formation catalyzed by an enzyme. youtube.com | Enzymes (e.g., Methyltransferases), Substrates (e.g., SMM) | Spectrophotometry, Fluorometry, HPLC, Radiometry |

Radiolabeling Techniques (e.g., [¹⁴C]methionine, [³⁵S]-Met, [¹³CH₃,C²H₃]SMM)

Radiolabeling and stable isotope labeling are indispensable tools for tracing the metabolic fate of methionine and its derivatives like SMM in biological systems. These techniques allow researchers to follow the journey of labeled molecules through complex metabolic networks. nih.govnih.gov

[¹⁴C]methionine: Using methionine labeled with Carbon-14 allows for tracing the carbon skeleton of the molecule. nih.govnih.gov Pulse-chase experiments with L-[1-¹⁴C]-Met have been used to investigate metabolic pathways in cells, demonstrating that protein synthesis is a major fate for methionine. nih.gov Radio thin-layer chromatography (TLC) can be used to separate and identify various ¹⁴C-labeled metabolites. nih.gov

[³⁵S]-Met: Since methionine is a sulfur-containing amino acid, labeling with Sulfur-35 provides a highly specific way to track its incorporation into newly synthesized proteins. bitesizebio.com L-[³⁵S]-Methionine is widely used in metabolic labeling and pulse-chase experiments to measure rates of protein synthesis and turnover. nih.govrevvity.com The low-energy beta emissions of ³⁵S are readily detectable and relatively less damaging to cells. bitesizebio.com

Stable Isotope Labeling (e.g., [¹³CH₃,C²H₃]SMM): Stable isotopes like ¹³C, ¹⁵N, and ²H (deuterium) are non-radioactive and can be used to trace metabolic pathways without the hazards associated with radioactivity. nih.gov In metabolic flux analysis (MFA), cells are cultured with a substrate labeled with a stable isotope (e.g., ¹³C-glucose). nih.govcreative-proteomics.com The pattern and extent of isotope incorporation into downstream metabolites, including amino acids like methionine and its derivatives, are analyzed by MS or NMR. nih.govyoutube.com This provides detailed quantitative information about the activities of different metabolic pathways. nih.govnih.gov Specifically labeled SMM, such as [¹³CH₃,C²H₃]SMM, can be synthesized and used to trace the fate of its specific methyl and ethyl groups in transmethylation reactions.

| Isotopic Tracer | Isotope Type | Primary Application in Methionine Research | Analytical Technique |

|---|---|---|---|

| [¹⁴C]methionine | Radioisotope | Tracing the carbon backbone through metabolic pathways (e.g., protein synthesis, transmethylation). nih.govnih.gov | Scintillation counting, Radio-TLC, Autoradiography |

| [³⁵S]-Met | Radioisotope | Measuring rates of protein synthesis and turnover due to sulfur's presence in methionine. nih.govbitesizebio.com | Scintillation counting, Autoradiography, Phosphorimaging |

| [¹³CH₃,C²H₃]SMM | Stable Isotope | Metabolic flux analysis (MFA) to quantify pathway activity and trace the fate of specific chemical groups without radioactivity. nih.gov | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |

Research Applications and Tools in Academic Studies

Probing Methylation in Biological Processes

L-methionine methylsulfonium (SMM), a derivative of the amino acid methionine, serves as a crucial molecule in various biological processes, primarily due to its role as a methyl group donor. wikipedia.org The compound is biosynthesized from L-methionine, which is first converted to S-adenosylmethionine (SAM). An enzyme, methionine S-methyltransferase, then catalyzes the transfer of a methyl group from SAM to methionine, forming SMM. wikipedia.orgncats.io This positions SMM as a significant intermediate in biosynthetic pathways that involve methylation. wikipedia.org

The study of S-adenosylmethionine (SAM) and its derivatives like S-methylmethionine provides critical insights into the regulation of gene expression and enzyme activity. Methylation is a fundamental epigenetic modification catalyzed by DNA methyltransferases (DNMTs), which utilize SAM as the primary methyl donor. nih.gov These reactions are vital for regulating gene expression, maintaining chromosomal integrity, and other key cellular functions. nih.gov

The concentration of SAM and its metabolic by-product, S-adenosylhomocysteine (SAH), is indicative of the cell's methylation potential. The SMM cycle is believed to play a role in maintaining the SAM/SAH ratio, which is a critical metabolic indicator. researchgate.net By acting as a storage and transport form of methyl groups, SMM can influence the availability of SAM for methylation reactions that govern gene expression and protein function. wikipedia.orgresearchgate.net Research into the enzymes that synthesize and utilize SMM, such as methionine S-methyltransferase and homocysteine S-methyltransferases, helps to elucidate the intricate control mechanisms of cellular methylation. researchgate.net

S-adenosylmethionine (SAM), from which S-methylmethionine is derived, is the principal methyl donor in a vast number of enzyme-catalyzed methylation reactions. nih.gov It is the second most-used enzyme substrate after ATP. nih.gov The methyl group from SAM is transferred to a wide array of acceptor molecules, including DNA, RNA, proteins, and other metabolites. nih.gov

SMM itself can act as a methyl donor in certain biological pathways. wikipedia.org The enzymes involved in these transfers, methyltransferases, are a large and diverse group. For example, methionine S-methyltransferase catalyzes the formation of SMM from methionine and SAM. wikipedia.orgnih.gov Conversely, homocysteine S-methyltransferases can convert SMM back to methionine. nih.gov The study of these enzymes and their kinetics provides a deeper understanding of the flow of methyl groups within a cell and the regulation of metabolic pathways. nih.gov

Studies of Sulfur Transport and Metabolism in Plants

In all flowering plants, S-methylmethionine is produced from methionine and plays a significant, though not fully understood, role in sulfur metabolism. nih.govnih.gov Research has established that L-SMM is a major component of the phloem sap, the fluid that transports nutrients throughout the plant. nih.govresearchgate.net

Using aphid stylet collection methods combined with mass spectral and radiolabeling analyses, studies have shown that in wheat, the concentration of SMM in the phloem is approximately 1.5 times that of glutathione (B108866). nih.govresearchgate.net This finding suggests that SMM could be responsible for supplying about half of the sulfur required for the synthesis of proteins in the grain. nih.govnih.gov SMM is primarily produced in the leaves and then transported to other parts of the plant, such as developing seeds, via the phloem. researchgate.net While the specific transporters responsible for loading SMM into the phloem have not yet been identified in plants, their existence is predicted. frontiersin.org The synthesis of SMM in flowering plants involves a novel type of methyltransferase that features a unique gene fusion event, combining a methyltransferase domain with a region similar to aminotransferases. nih.govresearchgate.net

| Plant Species Studied | Key Finding on SMM in Sulfur Transport | Reference |

| Wheat | SMM is a major constituent of phloem sap, contributing significantly to sulfur transport for grain protein synthesis. | nih.govnih.govresearchgate.net |

| Wollastonia biflora, Maize, Arabidopsis | Isolated a novel bipartite methyltransferase responsible for SMM synthesis. | nih.govresearchgate.net |

| General Flowering Plants | SMM is produced in leaves and transported via the phloem to sink tissues like seeds. | researchgate.net |

Investigations into Microbial Metabolism and Growth

The metabolism of sulfur-containing amino acids like methionine and its derivatives is a key area of investigation in microbiology. Various bacteria, actinomycetes, and fungi are capable of decomposing methionine. nih.gov Specific aerobic bacteria isolated from soil can utilize methionine as their sole source of organic substrate, nitrogen, and sulfur for growth. nih.gov

The bacterial degradation of S-methylmethionine has been a subject of study to understand the microbial sulfur cycle. nih.gov Research indicates that the microbial decomposition of methionine involves deamination followed by demethiolation, which produces methanethiol (B179389). nih.gov A portion of this methanethiol can then be oxidized to dimethyl disulfide. nih.gov These volatile sulfur compounds can escape from the growth media, leading to a decrease in the sulfur content proportional to the amount of methionine decomposed. nih.gov The ability of certain bacterial cultures to grow on methionine can even be induced in environments containing both methionine and other growth substrates. nih.gov

Applications in Metabolic Engineering and Fermentation Research

The yeast Saccharomyces cerevisiae is a well-established model organism in eukaryotic biology and is widely used in industrial fermentation processes. nih.gov Its metabolic pathways are extensively studied and amenable to genetic engineering, making it a prime candidate for producing valuable compounds like S-methylmethionine. nih.govyoutube.com

Researchers have successfully engineered Saccharomyces cerevisiae to produce S-methylmethionine, a compound naturally abundant in plants. nih.gov The core of this metabolic engineering strategy involves introducing a gene for methionine S-methyltransferase (MMT) from a plant, such as Arabidopsis thaliana, into the yeast. nih.gov The sake yeast strain, K6, was chosen as the host due to its natural ability to accumulate high intracellular concentrations of S-adenosylmethionine (SAM), a direct precursor for SMM synthesis. nih.gov

To optimize the production of SMM, several genetic modifications were made to the host strain:

Preventing SMM Degradation: The genes MHT1 and SAM4, which encode homocysteine S-methyltransferase, were knocked out to prevent the conversion of SMM back to methionine. nih.gov

Blocking SMM Import: The MMP1 gene, responsible for S-methyl-methionine permease, was deleted to prevent the re-import of SMM into the cell. nih.gov

Increasing Precursor Supply: To enhance the intracellular pool of SAM, the expression of the ACS2 gene (acetyl-CoA synthase) was increased, and the MLS1 gene (malate synthase) was deleted. nih.gov

Fed-batch fermentation of the final engineered strain, K6U4-1p, in a minimal medium supplemented with yeast extract, methionine, and glycine (B1666218) resulted in a significant SMM titer. nih.gov The addition of glycine was intended to stimulate the folate cycle, which is crucial for SAM biosynthesis. nih.gov

| Engineered Strain | Genetic Modifications | Fermentation Conditions | SMM Titer |

| K6U4-1p (S. cerevisiae) | - MMT gene from A. thaliana introduced- MHT1, SAM4, MMP1 genes knocked out- ACS2 promoter substituted- MLS1 gene deleted | Fed-batch fermentation in SD medium with 3% yeast extract, 5 g/L methionine, 0.5% glycine | ~2 g/L (1.92 g/L) |

This work represents the first reported microbial production of SMM and highlights the potential of metabolic engineering to create microbial cell factories for valuable plant-derived compounds. nih.gov

Strategies to Increase Intracellular Precursor Concentrations

In cellular biochemistry, L-methionine is a critical precursor for the synthesis of S-adenosyl-L-methionine (SAMe), the primary methyl group donor for a multitude of biological reactions, including the methylation of DNA, RNA, and proteins. nih.gov The concentration of intracellular SAMe is influenced by the availability of L-methionine. mdpi.com Research has shown that the administration of L-methionine can lead to an increase in SAMe levels in various tissues. nih.gov For instance, studies in rats have demonstrated that L-methionine administration can elevate SAMe concentrations in different regions of the central nervous system. nih.gov

While direct studies on the use of L-methionine methylsulfonium iodide to increase intracellular precursor concentrations are not extensively documented in the available research, its structural relationship to L-methionine suggests its potential as a precursor. As a salt of L-methionine, it can be hypothesized that it may be transported into cells and converted to L-methionine, thereby contributing to the intracellular pool of this essential amino acid and subsequently influencing SAMe synthesis. Further research is needed to elucidate the specific mechanisms and efficiency of this compound in augmenting intracellular precursor levels.

A related compound, S-methylmethionine (SMM), has been shown to alter hepatic gene expression in mice, indicating that methionine derivatives can influence metabolic pathways. researchgate.net This lends support to the idea that this compound could also have significant effects on cellular metabolism.

Table 1: Investigated Compounds for Influencing Intracellular Precursor Concentrations

| Compound | Investigated Effect | Key Findings |

| L-Methionine | Increase in S-adenosyl-L-methionine (SAMe) levels | Administration raised SAMe levels in various regions of the central nervous system in rats. nih.gov |

| S-Methylmethionine (SMM) | Alteration of hepatic gene expression | Supplementation in a high-fat diet improved glucose metabolism and regulated gene pathways in mice. researchgate.net |

| This compound | Not directly studied | Potential as a precursor for L-methionine and subsequently SAMe due to its chemical structure. |

Precursor in Synthesis of Labeled Compounds for Research

Radiolabeled amino acids are crucial tools in biomedical research and clinical diagnostics, particularly in the field of oncology for tumor imaging. nih.gov L-[methyl-¹¹C]methionine ([¹¹C]MET) is a widely used positron emission tomography (PET) tracer for visualizing tumors and monitoring treatment response. nih.govnih.gov

The synthesis of [¹¹C]MET is a well-established process that typically involves the reaction of [¹¹C]methyl iodide with a suitable precursor. nih.govresearchgate.net The most common method utilizes the methylation of the sodium salt of homocysteine. iaea.org Automated and continuous flow processes have been developed to efficiently produce [¹¹C]MET from [¹¹C]carbon dioxide, which is first converted to [¹¹C]methyl iodide. nih.goviaea.org

While this compound contains a methylsulfonium group, the reviewed scientific literature does not describe its direct use as a precursor for the synthesis of [¹¹C]MET or other labeled compounds. The established protocols consistently favor the use of [¹¹C]methyl iodide as the labeling agent and a homocysteine derivative as the substrate.

Table 2: Synthesis of L-[methyl-¹¹C]methionine

| Starting Materials | Key Process | Outcome |

| [¹¹C]Carbon Dioxide | Conversion to [¹¹C]methyl iodide, followed by methylation of a precursor. | High-purity L-[methyl-¹¹C]methionine for PET imaging. nih.govnih.govresearchgate.net |

| [¹¹C]Methyl Iodide and L-Homocysteine Thiolactone | Reaction to form the methylated amino acid. | Enantiomerically pure L- and D-[methyl-¹¹C]methionine. nih.gov |

Investigation of Oxidative Stress and Cellular Protection Mechanisms

L-methionine plays a significant role in cellular defense against oxidative stress. nih.gov This protective effect is mediated through several mechanisms, including its role as a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant, and its involvement in the methionine sulfoxide (B87167) reductase (Msr) system. nih.gov The Msr system repairs proteins that have been damaged by reactive oxygen species (ROS) by reducing methionine sulfoxide back to methionine. nih.gov

Studies have shown that L-methionine can protect neurons from oxidative damage and mitochondrial dysfunction, suggesting its potential therapeutic value in neurodegenerative diseases. nih.gov Dietary supplementation with methyl donors like L-methionine has been observed to alter epigenetic modifications and improve metabolic parameters in the context of type 2 diabetes. researchgate.net Furthermore, treatment with a combination of methyl donors, including L-methionine, has been shown to reduce cell proliferation in pancreatic cancer cell lines. mdpi.com

As a derivative of L-methionine, this compound is suggested to possess antioxidant properties. nih.gov It is plausible that it exerts its protective effects through similar pathways as L-methionine, either by being converted to L-methionine within the cell or by directly participating in reactions that mitigate oxidative stress. However, detailed investigations specifically focused on the cellular protection mechanisms of this compound are not extensively covered in the currently available literature.

Table 3: Cellular Protection Mechanisms Associated with L-Methionine

| Protective Mechanism | Description |

| Glutathione (GSH) Synthesis | L-methionine is a precursor for cysteine, which is a rate-limiting amino acid for the synthesis of the major antioxidant GSH. nih.gov |

| Methionine Sulfoxide Reductase (Msr) System | The Msr system enzymatically reduces oxidized methionine residues in proteins, thereby repairing oxidative damage. nih.gov |

| Modulation of Signaling Pathways | L-methionine and other methyl donors can influence cell signaling pathways related to cell proliferation and apoptosis. mdpi.comnih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthesis protocols for L-Methionine Methylsulfonium Iodide, and how can purity be validated?

- Methodology : Synthesis typically involves quaternization of L-methionine with methyl iodide under controlled alkaline conditions. To ensure purity, use a combination of HPLC (for quantifying residual reactants) and elemental analysis (to confirm stoichiometry). For novel syntheses, include spectral data (e.g., NMR for structural confirmation and FTIR for functional groups) as primary evidence .

- Experimental Design : Document reaction parameters (temperature, solvent, molar ratios) meticulously to enable reproducibility. Include comparative data from failed attempts (e.g., incomplete methylation at lower temperatures) to highlight optimization steps .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to stressors (e.g., heat, humidity, light). Monitor degradation via UV-Vis spectroscopy (for absorbance changes) or mass spectrometry (to detect breakdown products). Include control samples stored at −20°C as a baseline .

- Data Interpretation : Compare degradation kinetics across conditions using Arrhenius equations. Report uncertainties arising from instrument sensitivity (e.g., ±2% error in spectrophotometric measurements) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodology : Prioritize 1H/13C NMR to confirm the methylsulfonium group and iodide counterion. Supplement with X-ray crystallography for absolute configuration validation. For trace impurities, use LC-MS with a polar stationary phase .

- Contradiction Resolution : If NMR signals overlap (e.g., methionine vs. methylsulfonium protons), employ 2D NMR (COSY, HSQC) or deuterated solvents to enhance resolution .

Advanced Research Questions

Q. How do discrepancies in reported biological activities of this compound arise, and how can they be resolved?

- Analysis Framework : Compare studies for variations in cell culture models (e.g., primary vs. immortalized cells) or dosage regimes . Use meta-analysis to identify confounding variables (e.g., serum-free media altering compound solubility) .

- Experimental Replication : Design follow-up studies with standardized protocols (e.g., fixed exposure times) and include negative controls to isolate compound-specific effects .

Q. What mechanistic insights can be gained from studying the redox interactions of this compound in biological systems?

- Methodology : Employ electron paramagnetic resonance (EPR) to detect free radicals generated during redox cycling. Pair with glutathione depletion assays to quantify oxidative stress .

- Data Integration : Correlate EPR signals with cytotoxicity data (e.g., IC50 values) to establish dose-dependent redox mechanisms. Address contradictions by testing in hypoxia-mimetic conditions to rule out oxygen-dependent artifacts .

Q. How can researchers address conflicting data on the compound’s solubility in aqueous vs. lipid matrices?

- Experimental Strategies : Perform partition coefficient (LogP) measurements using shake-flask methods with octanol/water phases. Validate with molecular dynamics simulations to predict solvation energies .

- Error Mitigation : Report solvent pre-saturation steps to avoid phase separation artifacts. Include triplicate measurements to account for variability (±5% typical for LogP) .

Methodological Best Practices

- Data Reproducibility : Archive raw datasets (e.g., NMR FID files, chromatograms) in supplementary materials, adhering to journal guidelines for accessibility .

- Ethical Documentation : For biological studies, detail animal/human subject protocols (e.g., IACUC approvals) and include open-ended survey questions to capture unintended effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.